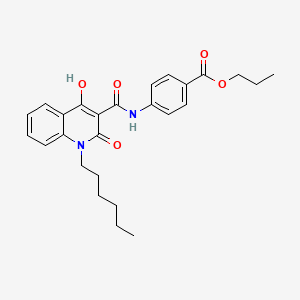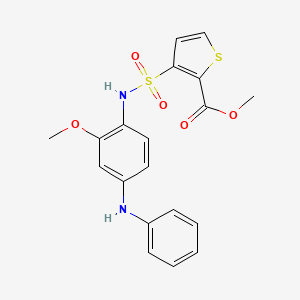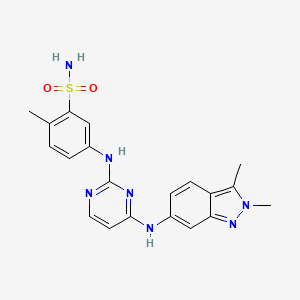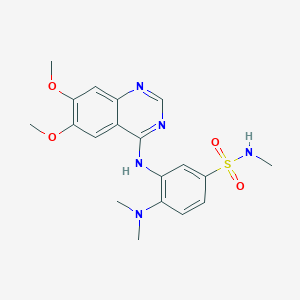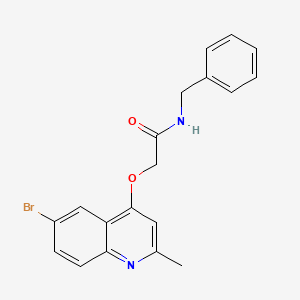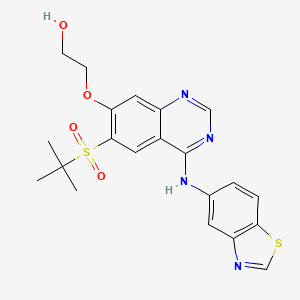
RIP2 kinase inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2983559 active metabolite involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-aminobenzo[d]thiazole with 6-tert-butylsulfonyl-4-chloroquinazoline under basic conditions to form the quinazoline core.
Functionalization: The quinazoline core is then functionalized by reacting with 2-(2-hydroxyethoxy)ethanol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of GSK2983559 active metabolite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
GSK2983559 active metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinazoline core, which can be further studied for their biological activities .
Scientific Research Applications
GSK2983559 active metabolite has several scientific research applications:
Chemistry: It is used to study the inhibition of receptor-interacting protein-2 kinase and its effects on various chemical pathways.
Biology: The compound is used to investigate the role of receptor-interacting protein-2 kinase in innate immune signaling and its interactions with other proteins.
Medicine: Research on GSK2983559 active metabolite contributes to understanding its potential therapeutic applications in treating diseases related to immune signaling.
Industry: The compound is used in the development of new drugs targeting receptor-interacting protein-2 kinase.
Mechanism of Action
GSK2983559 active metabolite exerts its effects by inhibiting receptor-interacting protein-2 kinase. This kinase is involved in innate immune signaling and interacts with other proteins such as nucleotide-binding oligomerization domain-containing protein 1 and nucleotide-binding oligomerization domain-containing protein 2. By inhibiting receptor-interacting protein-2 kinase, GSK2983559 active metabolite disrupts these interactions and modulates immune responses .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-5: A selective inhibitor of receptor-interacting protein-1 kinase.
Eclitasertib: A potent inhibitor of receptor-interacting protein kinase 1.
GSK872: An effective and specific receptor-interacting protein kinase 3 inhibitor.
Uniqueness
GSK2983559 active metabolite is unique due to its high selectivity and potency in inhibiting receptor-interacting protein-2 kinase. This specificity makes it a valuable tool in research for studying the role of receptor-interacting protein-2 kinase in immune signaling and its potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDOJINBFLDQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


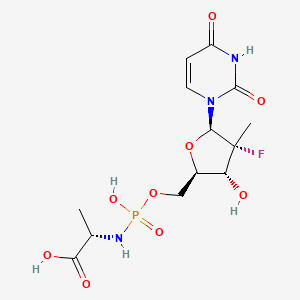
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
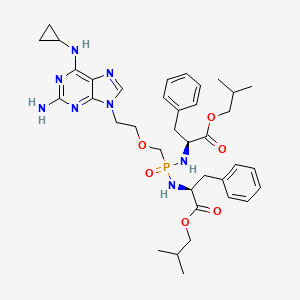
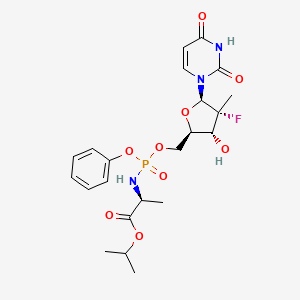
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
